Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate
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Overview
Description
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is an organic compound with the molecular formula C17H19NO6 It is characterized by the presence of a nitrophenyl group attached to a hepta-2,5-dienedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate typically involves the condensation of diethyl hepta-2,5-dienedioate with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylic compounds.
Scientific Research Applications
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-[(4-methylphenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-chlorophenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-bromophenyl)methylidene]hepta-2,5-dienedioate
Uniqueness
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90156-00-6 |
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Molecular Formula |
C18H19NO6 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate |
InChI |
InChI=1S/C18H19NO6/c1-3-24-17(20)11-7-15(8-12-18(21)25-4-2)13-14-5-9-16(10-6-14)19(22)23/h5-13H,3-4H2,1-2H3 |
InChI Key |
HYJQXQKPEKDFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=CC(=O)OCC |
Origin of Product |
United States |
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